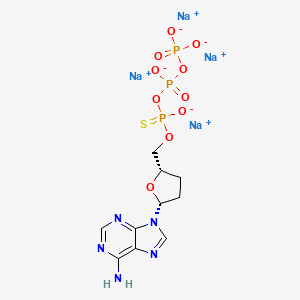
P-P-sP-Ade-ddRibf.4Na+
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-P-sP-Ade-ddRibf4Na+ is a synthetic compound with a complex structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-P-sP-Ade-ddRibf.4Na+ involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route typically starts with the preparation of the nucleoside precursor, followed by the introduction of the phosphate groups and the final coupling to form the desired compound. Reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-P-sP-Ade-ddRibf.4Na+ may involve large-scale synthesis using automated equipment and stringent quality control measures. The process may include continuous flow reactors, high-performance liquid chromatography (HPLC) for purification, and advanced analytical techniques to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
P-P-sP-Ade-ddRibf.4Na+ can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of P-P-sP-Ade-ddRibf.4Na+ include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of P-P-sP-Ade-ddRibf4Na+ depend on the specific reaction conditions and reagents used
科学研究应用
P-P-sP-Ade-ddRibf
Chemistry: As a model compound for studying nucleic acid chemistry and reaction mechanisms.
Biology: In research related to nucleic acid interactions, enzymatic processes, and cellular functions.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Use in the development of diagnostic tools, biosensors, and other biotechnological applications.
作用机制
The mechanism of action of P-P-sP-Ade-ddRibf.4Na+ involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways by binding to these targets and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to P-P-sP-Ade-ddRibf.4Na+ include other nucleic acid derivatives and analogs, such as:
Adenosine triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.
Deoxyadenosine monophosphate (dAMP): A nucleotide involved in DNA synthesis.
Phosphorothioate oligonucleotides: Synthetic analogs used in antisense therapy.
Uniqueness
P-P-sP-Ade-ddRibf4Na+ is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H12N5Na4O10P3S |
|---|---|
分子量 |
579.18 g/mol |
IUPAC 名称 |
tetrasodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O10P3S.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,28?;;;;/m0..../s1 |
InChI 键 |
XHGOPPWSTWXSKT-HAGVXKASSA-J |
手性 SMILES |
C1C[C@@H](O[C@@H]1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


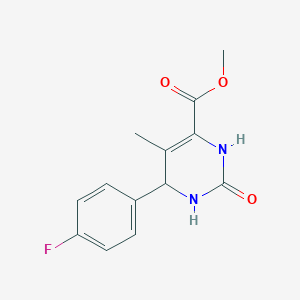

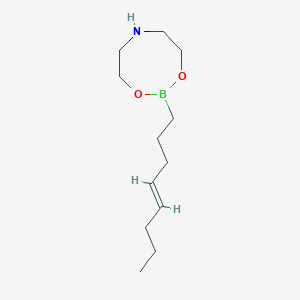
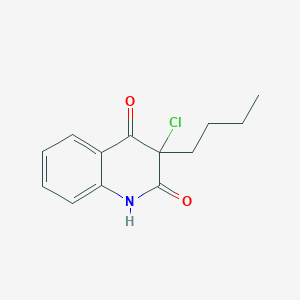

![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
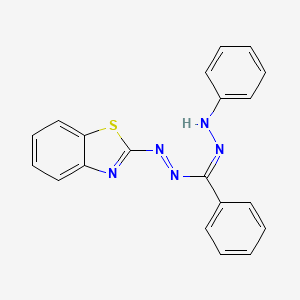
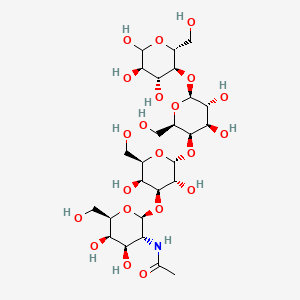

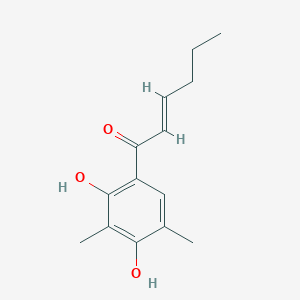
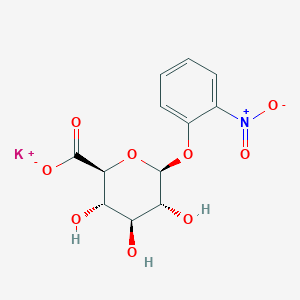
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
